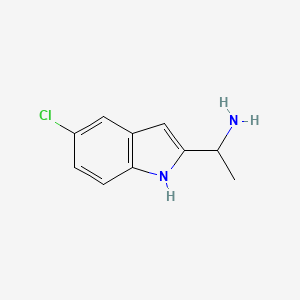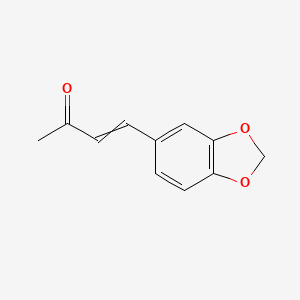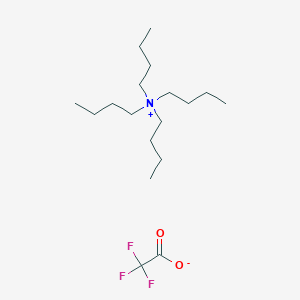
Tetrabutyl-ammonium trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrabutyl-ammonium trifluoroacetate: is a quaternary ammonium salt with the chemical formula C17H36F3NO3S . It is commonly used in organic synthesis and as a phase transfer catalyst. The compound is known for its ability to facilitate various chemical reactions due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: Tetrabutyl-ammonium trifluoroacetate can be synthesized through the reaction of tetrabutylammonium hydroxide with trifluoroacetic acid. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolution of tetrabutylammonium hydroxide in water.
- Addition of trifluoroacetic acid to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Evaporation of water to obtain the solid product.
Industrial Production Methods: Industrial production of tetrabutylammonium trifluoroacetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and controlled conditions to ensure high yield and purity. The final product is often purified through recrystallization or other purification techniques.
化学反应分析
Types of Reactions: Tetrabutyl-ammonium trifluoroacetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing other groups in organic molecules.
Condensation Reactions: It is used as a catalyst in the condensation of alcohols and carboxylic acids.
Friedel-Crafts Reactions: It facilitates the alkylation and acylation of aromatic compounds.
Common Reagents and Conditions:
Reagents: Common reagents used with tetrabutylammonium trifluoroacetate include trifluoroacetic acid, alcohols, carboxylic acids, and aromatic compounds.
Conditions: Reactions typically occur at room temperature or slightly elevated temperatures, often in the presence of a solvent such as methanol or dichloromethane.
Major Products: The major products formed from reactions involving tetrabutylammonium trifluoroacetate depend on the specific reaction type. For example, in substitution reactions, the product is typically a substituted organic molecule, while in condensation reactions, the product is an ester or amide.
科学研究应用
Chemistry: Tetrabutyl-ammonium trifluoroacetate is widely used in organic synthesis as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing reaction rates and yields.
Biology: In biological research, tetrabutylammonium trifluoroacetate is used to study enzyme kinetics and protein interactions. It can also be used in the preparation of buffers and other biochemical reagents.
Medicine: While not directly used as a drug, tetrabutylammonium trifluoroacetate is employed in medicinal chemistry for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In industrial applications, tetrabutylammonium trifluoroacetate is used in the production of polymers, resins, and other materials. It also finds use in the purification of chemicals and the synthesis of specialty compounds.
作用机制
The mechanism by which tetrabutylammonium trifluoroacetate exerts its effects is primarily through its role as a phase transfer catalyst. It facilitates the transfer of ions and molecules between different phases (e.g., aqueous and organic phases), thereby enhancing the rate of chemical reactions. The compound interacts with molecular targets such as nucleophiles and electrophiles, promoting their reactivity and enabling various chemical transformations.
相似化合物的比较
- Tetrabutylammonium bromide
- Tetrabutylammonium chloride
- Tetrabutylammonium fluoride
Comparison: Tetrabutyl-ammonium trifluoroacetate is unique among its counterparts due to the presence of the trifluoroacetate anion. This anion imparts distinct properties, such as increased solubility in organic solvents and enhanced catalytic activity in certain reactions. Compared to tetrabutylammonium bromide and chloride, tetrabutylammonium trifluoroacetate is more effective in facilitating reactions involving nucleophiles and electrophiles. Tetrabutylammonium fluoride, on the other hand, is primarily used for deprotection reactions and has different reactivity profiles.
属性
分子式 |
C18H36F3NO2 |
|---|---|
分子量 |
355.5 g/mol |
IUPAC 名称 |
tetrabutylazanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C16H36N.C2HF3O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3-2(4,5)1(6)7/h5-16H2,1-4H3;(H,6,7)/q+1;/p-1 |
InChI 键 |
WTEXQPWIUJQYJQ-UHFFFAOYSA-M |
规范 SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(=O)(C(F)(F)F)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


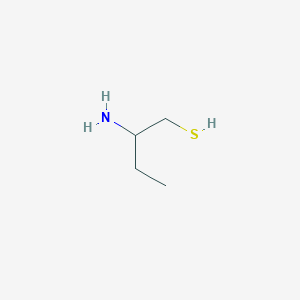
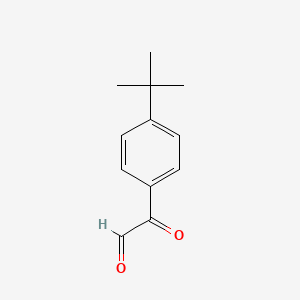
![2-Fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzonitrile](/img/structure/B8773449.png)
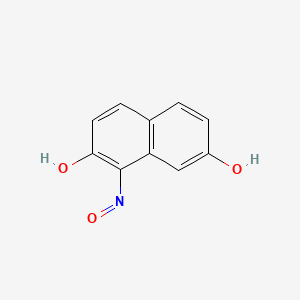
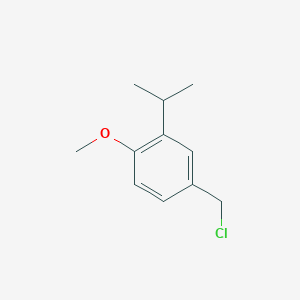
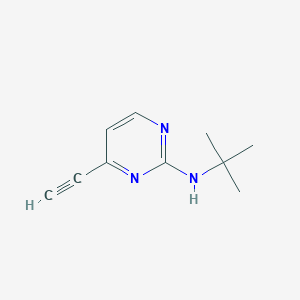
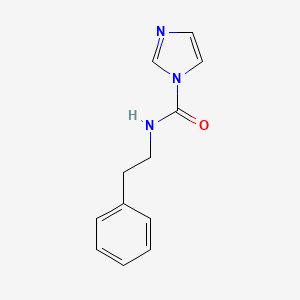
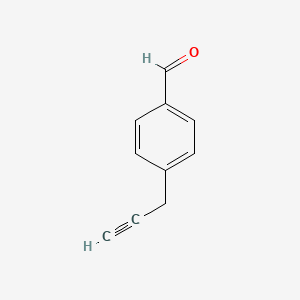
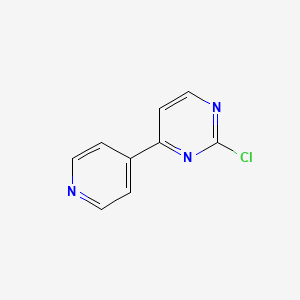
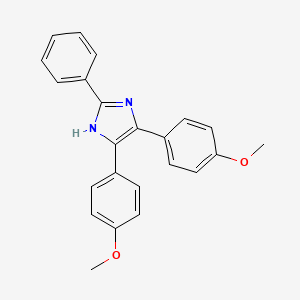
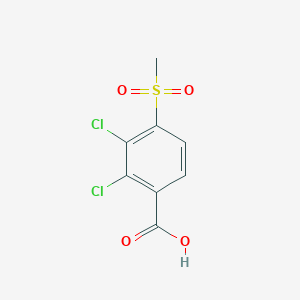
![(3aS,4S,6aR)-2-benzyloctahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B8773532.png)
